molecular formula C7H4F9IO B12809237 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Cat. No.: B12809237
M. Wt: 402.00 g/mol
InChI Key: WJEAGGFJUHJNFN-UHFFFAOYSA-N
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Description

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and iodine-containing reagents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Reaction Steps: The key steps in the synthesis may involve halogenation, fluorination, and hydroxylation reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often utilizing automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules with pharmaceutical applications.

    Environmental Chemistry:

Mechanism of Action

The mechanism of action of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may affect metabolic pathways, signal transduction processes, and other cellular mechanisms, depending on its specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4,5,5,6,6,6-Hexafluoro-2-bromo-4-(trifluoromethyl)hex-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.

    (E)-4,5,5,6,6,6-Hexafluoro-2-chloro-4-(trifluoromethyl)hex-2-en-1-ol: Similar structure but with a chlorine atom instead of iodine.

    (E)-4,5,5,6,6,6-Hexafluoro-2-fluoro-4-(trifluoromethyl)hex-2-en-1-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s characteristics are advantageous.

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAGGFJUHJNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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